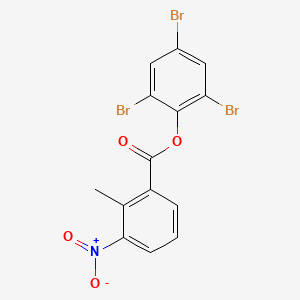
3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione is a synthetic compound that belongs to the class of N-phenylpyrrolidinones. It is commonly referred to as GSK-3 inhibitor due to its ability to inhibit glycogen synthase kinase-3 (GSK-3) activity. GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and differentiation. Inhibition of GSK-3 activity has been implicated in the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer.
Wirkmechanismus
The mechanism of action of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione involves the inhibition of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione activity. 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione plays a crucial role in the regulation of various cellular processes, including glycogen metabolism, cell proliferation, and differentiation. Inhibition of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione activity has been shown to improve glucose homeostasis in diabetic patients, reduce amyloid-beta production in Alzheimer's disease, and inhibit tumor growth in cancer.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione are primarily related to its ability to inhibit 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione activity. Inhibition of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione activity has been shown to improve glucose homeostasis in diabetic patients, reduce amyloid-beta production in Alzheimer's disease, and inhibit tumor growth in cancer. Additionally, 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to exhibit anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione in lab experiments include its potent inhibitory activity against 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione, which makes it a promising candidate for the treatment of various diseases. However, the limitations of using 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione in lab experiments include its potential toxicity and lack of selectivity for 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione inhibition.
Zukünftige Richtungen
For the research on 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione include the development of more selective 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione inhibitors with reduced toxicity and improved pharmacokinetic properties. Additionally, the potential therapeutic applications of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione in the treatment of other diseases, including neurodegenerative disorders and inflammatory diseases, should be further explored.
Synthesemethoden
The synthesis of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 2-ethoxybenzaldehyde with aniline in the presence of acetic acid to form 2-ethoxy-N-phenylbenzamide. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione, which makes it a promising candidate for the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
3-anilino-1-(2-ethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-23-16-11-7-6-10-15(16)20-17(21)12-14(18(20)22)19-13-8-4-3-5-9-13/h3-11,14,19H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKUWJDHOWROOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,6-dimethyl-4-pyridinyl)-4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5035248.png)
![{3-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}isopropylamine dihydrochloride](/img/structure/B5035255.png)
![1-fluoro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5035263.png)

![6-(4-methylphenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B5035266.png)
![7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5035267.png)
![4-{[4-(2-phenoxyethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B5035273.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5035286.png)
![1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5035302.png)
![3-[(3,5-dichlorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5035310.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B5035316.png)
![2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate](/img/structure/B5035321.png)
![3-(benzylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5035332.png)
![2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5035346.png)